molecular formula C20H16N6O3S B2485161 N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1203103-77-8

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2485161
CAS No.: 1203103-77-8
M. Wt: 420.45
InChI Key: AQQVJFMQXGVJRN-UHFFFAOYSA-N
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Description

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16N6O3S and its molecular weight is 420.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • A study by Palkar et al. (2017) synthesized novel analogs of related compounds that showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This suggests potential applications in combating bacterial infections (Palkar et al., 2017).
  • Similarly, Bassyouni et al. (2012) synthesized derivatives that displayed high activity against various bacteria and Candida albicans. These compounds demonstrated a high correlation between predicted and actual activities in antioxidant and antimicrobial screenings (Bassyouni et al., 2012).
  • Desai et al. (2015) developed new derivatives that showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria (Desai et al., 2015).

Antitumor and Anticancer Activity

  • Research by Horishny et al. (2020) indicated that certain derivatives exhibit promising anticancer activity. This was determined through screenings within the National Cancer Institute's Developmental Therapeutic Program (Horishny et al., 2020).
  • Nofal et al. (2014) synthesized derivatives with significant anticancer activity against HepG2 and PC12 cancerous cell lines, highlighting the potential for these compounds in cancer therapy (Nofal et al., 2014).

Other Applications

  • A study by Anisuzzaman et al. (2000) focused on the synthesis of dimethyl derivatives for efficient gas chromatographic methods, implying utility in analytical chemistry (Anisuzzaman et al., 2000).
  • The work by Linton et al. (2011) explored modifications of the imidazo[1,2-a]pyrimidine structure to reduce metabolism mediated by aldehyde oxidase, indicating relevance in drug metabolism studies (Linton et al., 2011).

Future Directions

Future research on this compound could involve exploring its potential uses as a drug or investigating its physical and chemical properties in more detail . The synthesis of the compound could also be optimized to improve yield and reduce the production of unwanted byproducts .

Properties

IUPAC Name

N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c27-16-6-5-12(10-21-16)18(29)24-19-22-13(11-30-19)9-17(28)26-8-7-25-15-4-2-1-3-14(15)23-20(25)26/h1-6,10-11H,7-9H2,(H,21,27)(H,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQVJFMQXGVJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C5=CNC(=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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